8-Iodonaphthalene-1-carbonitrile
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Overview
Description
8-Iodonaphthalene-1-carbonitrile is an organic compound belonging to the class of halonaphthalene derivatives It is characterized by the presence of an iodine atom at the 8th position and a nitrile group at the 1st position on the naphthalene ring
Preparation Methods
The synthesis of 8-iodonaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . The process can be summarized as follows:
Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.
Sandmeyer Reaction: The resulting triazine undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.
Chemical Reactions Analysis
8-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions, although specific examples are less commonly reported.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, copper turnings, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Iodonaphthalene-1-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, although specific biological applications are less documented.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-iodonaphthalene-1-carbonitrile largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing nitrile group. The molecular targets and pathways involved are specific to the reaction and application .
Comparison with Similar Compounds
8-Iodonaphthalene-1-carbonitrile can be compared with other halonaphthalene derivatives, such as:
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
These compounds share similar structural features but differ in the halogen atom present. The iodine atom in this compound makes it more reactive in certain substitution reactions compared to its chloro and bromo counterparts .
Properties
IUPAC Name |
8-iodonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSIGWMWJYQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704778 |
Source
|
Record name | 8-Iodonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157735-41-6 |
Source
|
Record name | 8-Iodonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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